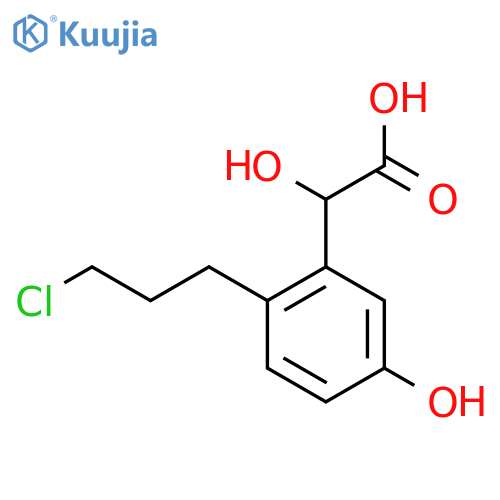Cas no 1804259-67-3 (2-(3-Chloropropyl)-5-hydroxymandelic acid)

1804259-67-3 structure
商品名:2-(3-Chloropropyl)-5-hydroxymandelic acid
CAS番号:1804259-67-3
MF:C11H13ClO4
メガワット:244.671522855759
CID:4939766
2-(3-Chloropropyl)-5-hydroxymandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Chloropropyl)-5-hydroxymandelic acid
-
- インチ: 1S/C11H13ClO4/c12-5-1-2-7-3-4-8(13)6-9(7)10(14)11(15)16/h3-4,6,10,13-14H,1-2,5H2,(H,15,16)
- InChIKey: OTSNEODVLCNHFR-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC(=CC=1C(C(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 244.0502366 g/mol
- どういたいしつりょう: 244.0502366 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 77.8
- ぶんしりょう: 244.67
2-(3-Chloropropyl)-5-hydroxymandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027237-250mg |
2-(3-Chloropropyl)-5-hydroxymandelic acid |
1804259-67-3 | 97% | 250mg |
484.80 USD | 2021-06-17 | |
| Alichem | A015027237-1g |
2-(3-Chloropropyl)-5-hydroxymandelic acid |
1804259-67-3 | 97% | 1g |
1,504.90 USD | 2021-06-17 | |
| Alichem | A015027237-500mg |
2-(3-Chloropropyl)-5-hydroxymandelic acid |
1804259-67-3 | 97% | 500mg |
815.00 USD | 2021-06-17 |
2-(3-Chloropropyl)-5-hydroxymandelic acid 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
1804259-67-3 (2-(3-Chloropropyl)-5-hydroxymandelic acid) 関連製品
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
